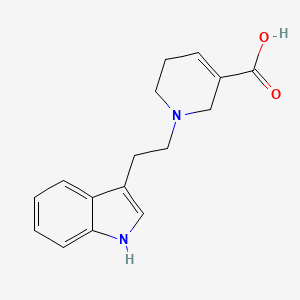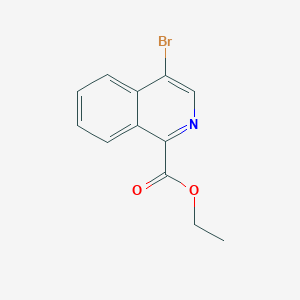
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-nitroquinoline-3-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl nitroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of ethyl 2-amino-6-nitroquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides
Applications De Recherche Scientifique
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
- 2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the quinoline ring makes it a versatile intermediate for further chemical modifications and enhances its potential as a pharmacologically active compound .
Propriétés
Numéro CAS |
91538-58-8 |
|---|---|
Formule moléculaire |
C12H9ClN2O4 |
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
ethyl 2-chloro-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7-5-8(15(17)18)3-4-10(7)14-11(9)13/h3-6H,2H2,1H3 |
Clé InChI |
MKIBQVFEVREZLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



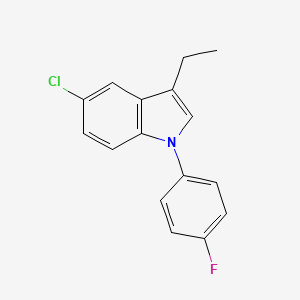

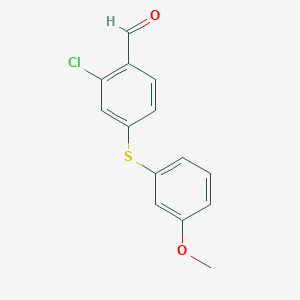
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)

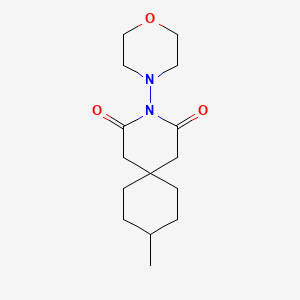
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)

